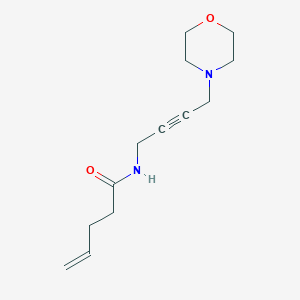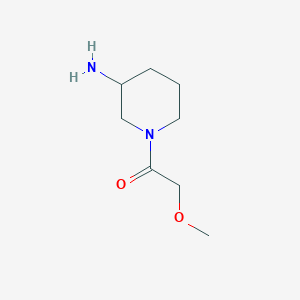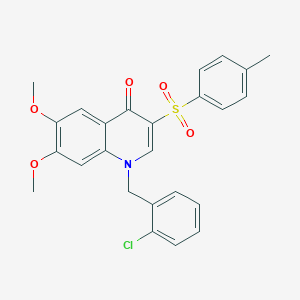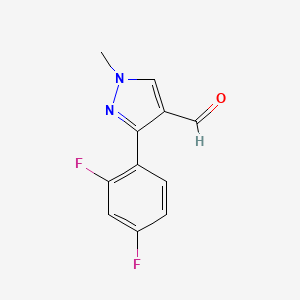
N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-morpholinobut-2-yn-1-yl)pent-4-enamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and an alkyne group, which is often involved in click chemistry reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a morpholine ring attached to a pent-4-enamide group via a but-2-yn-1-yl linker. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The alkyne group in this compound could potentially undergo a variety of reactions, including addition, cyclization, and click chemistry reactions . The morpholine ring could also participate in reactions, particularly if it is deprotonated.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Based on its structure, it is likely to be a solid at room temperature . Its solubility would depend on the specific substituents on the morpholine ring and the pent-4-enamide group.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Enaminones and Dihydropyrimidinone Derivatives
Enaminones containing the morpholine moiety have been synthesized and characterized, leading to the successful creation of dihydropyrimidinone derivatives. These compounds were obtained through a one-pot Biginelli synthesis, demonstrating the morpholine moiety's utility in facilitating efficient chemical reactions (Bhat et al., 2018).
PET Imaging Agents for Parkinson's Disease
Compounds with the morpholine moiety have been explored for their potential application in positron emission tomography (PET) imaging, specifically for imaging the LRRK2 enzyme in Parkinson's disease. This research highlights the morpholine moiety's relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Discovery of Novel Inhibitors
The morpholine moiety has been utilized in the discovery of new inhibitors for the PI3K-AKT-mTOR pathway, which is significant for cancer research. The incorporation of a non-nitrogen containing morpholine isostere into the inhibitors demonstrates the versatility of morpholine derivatives in medicinal chemistry (Hobbs et al., 2019).
Molecular Structure and Analysis
- X-ray Crystallography of Morpholine Derivatives: The structural analysis of morpholine derivatives has been conducted using X-ray crystallography, providing insights into the three-dimensional arrangement and bonding interactions of these compounds. This research is foundational for understanding the chemical behavior and potential applications of morpholine-containing compounds (Pang et al., 2006).
Corrosion Inhibition
- Morpholine-Based Corrosion Inhibitors: Research has also focused on the application of morpholine derivatives as corrosion inhibitors for mild steel in acidic media. This demonstrates the practical applications of morpholine derivatives in industrial settings, highlighting their importance beyond pharmaceuticals (Nnaji et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-6-13(16)14-7-4-5-8-15-9-11-17-12-10-15/h2H,1,3,6-12H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZWHORQSGYZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC#CCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Chlorophenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2749228.png)

![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)





![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2749243.png)
![4-(4-ethoxyphenyl)-1-(3-methylbutyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2749244.png)
![tert-butyl N-[(1-amino-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2749245.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylacetamide](/img/structure/B2749249.png)


